

Purification of technical grade nickel ammonium sulfate for analytical use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel ammonium sulfate*

Cat. No.: *B093414*

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Technical Support Center: Purification of Nickel Ammonium Sulfate

This technical support center provides troubleshooting guidance and frequently asked questions concerning the purification of technical grade **nickel ammonium sulfate** ($(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) for analytical use.

Frequently Asked Questions (FAQs)

Q1: What is the difference between technical grade and analytical grade **nickel ammonium sulfate**?

A1: The primary difference lies in the level of purity. Analytical grade reagents have a higher purity and contain lower levels of impurities compared to technical grade reagents.^{[1][2]} Technical grade chemicals are suitable for general laboratory use, while analytical grade chemicals are used in applications requiring high accuracy and precision.^[2]

Q2: What are the common impurities found in technical grade **nickel ammonium sulfate**?

A2: Common impurities can include other metal ions such as cobalt (Co), iron (Fe), copper (Cu), magnesium (Mg), and sodium (Na), as well as chloride (Cl).^{[1][3]} The presence of these impurities can interfere with analytical procedures.

Q3: What is the appearance of pure **nickel ammonium sulfate**?

A3: Pure **nickel ammonium sulfate** hexahydrate consists of bluish-green crystalline powder or crystals.[1][4]

Q4: What is the primary method for purifying technical grade **nickel ammonium sulfate**?

A4: The most common and effective method for purifying technical grade **nickel ammonium sulfate** is recrystallization from an aqueous solution.[5] This process relies on the principle that the solubility of **nickel ammonium sulfate** is higher in hot water than in cold water, allowing for the separation of the pure salt from less soluble or more soluble impurities upon cooling.

Troubleshooting Guide

Q1: My recrystallized **nickel ammonium sulfate** crystals appear cloudy or opaque. What is the cause and how can I fix it?

A1: Cloudy or opaque crystals can be caused by the presence of certain impurities or an excess of either nickel sulfate or ammonium sulfate.[6] To resolve this, ensure that stoichiometric amounts of nickel sulfate and ammonium sulfate are used if preparing the double salt from single salts.[5] If starting with technical grade double salt, a second recrystallization step may be necessary. Additionally, filtering the hot, saturated solution before cooling can remove insoluble impurities that may contribute to cloudiness.

Q2: The yield of my recrystallized crystals is very low. What could be the reason?

A2: A low yield can result from several factors:

- Incomplete dissolution: The initial amount of water used may have been insufficient to completely dissolve the salt at high temperatures.
- Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for maximum crystal precipitation. Allowing the solution to cool slowly to room temperature and then placing it in a refrigerator can improve the yield.[7]
- Insufficient concentration: The solution may not have been saturated enough. Gently evaporating some of the solvent before cooling can increase the concentration and thus the crystal yield.[8]

Q3: The color of my purified crystals is not the expected bluish-green. What does this indicate?

A3: A deviation from the typical bluish-green color can indicate the presence of colored impurities. For instance, an excess of iron can give the crystals a yellowish or brownish tint. The purification process, particularly repeated recrystallizations, should help in removing these color-causing impurities.

Q4: I am observing the formation of a precipitate other than the desired crystals when preparing the solution. What should I do?

A4: The formation of an unexpected precipitate, especially upon adjusting the pH, could be due to the precipitation of metal hydroxides (e.g., iron(III) hydroxide) if the pH is not acidic enough. Adding a small amount of dilute sulfuric acid can help to keep these impurities dissolved.^[9] It has been noted that adding baking soda can help precipitate impurities like iron salts, which can then be filtered off from the hot solution.^[6]

Data Presentation: Impurity Limits

The following table summarizes the maximum allowable limits of common impurities in different grades of **nickel ammonium sulfate**.

Impurity	Technical Grade (%)	Reagent Grade (%)
Cobalt (Co)	0.15	≤ 0.01
Iron (Fe)	0.01	≤ 0.001
Chloride (Cl)	0.002	≤ 0.001
Copper (Cu)	-	≤ 0.002
Magnesium (Mg)	-	≤ 0.01
Sodium (Na)	-	≤ 0.05
Insoluble Matter	-	≤ 0.005

Data compiled from various sources.^[1]^[3]

Experimental Protocol: Recrystallization of Nickel Ammonium Sulfate

This protocol details the procedure for purifying technical grade **nickel ammonium sulfate** by recrystallization.

Materials:

- Technical grade **nickel ammonium sulfate**
- Distilled or deionized water
- Beaker
- Heating source (e.g., hot plate)
- Glass stirring rod
- Filter paper and funnel (for hot filtration, if necessary)
- Buchner funnel and vacuum flask (for crystal filtration)
- Ice bath or refrigerator
- Wash bottle with ice-cold distilled water or ethanol/acetone[6][7]

Procedure:

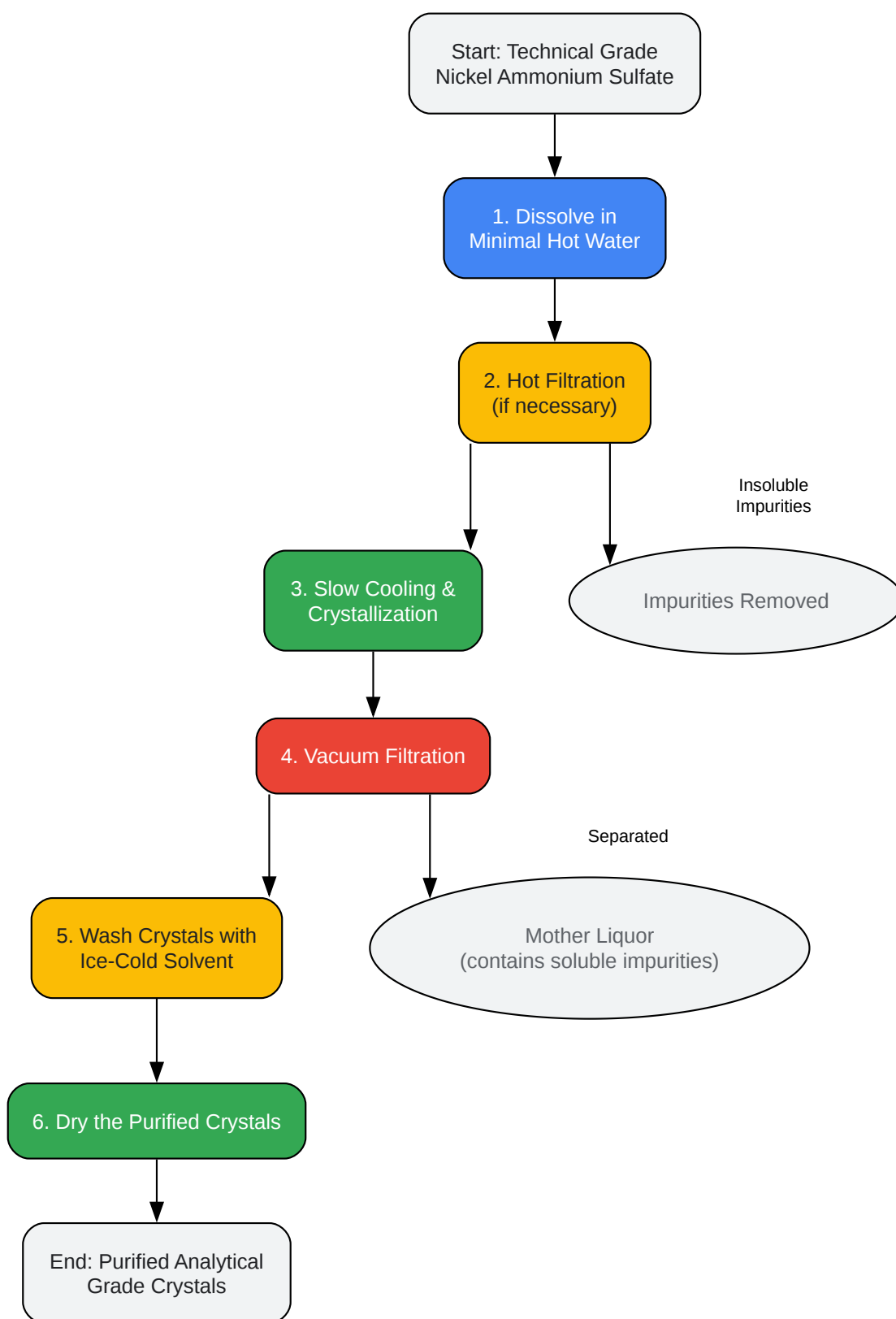
- **Dissolution:** In a beaker, add a measured quantity of technical grade **nickel ammonium sulfate** to a minimal amount of distilled water. Heat the mixture gently while stirring continuously until the salt is completely dissolved. Avoid boiling the solution.[7]
- **Hot Filtration (Optional):** If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
- **Crystallization:** Cover the beaker and allow the clear, saturated solution to cool down slowly to room temperature. To maximize crystal growth and yield, the solution can then be placed

in an ice bath or a refrigerator for several hours.^[7]

- Isolation of Crystals: Separate the formed crystals from the mother liquor by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or, for faster drying, with ice-cold ethanol or acetone to remove any remaining mother liquor.^{[6][7]}
- Drying: Dry the purified crystals by pressing them between filter papers or by leaving them in a desiccator.

Visualizations

Diagram 1: Experimental Workflow for Purification



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- To cite this document: BenchChem. [Purification of technical grade nickel ammonium sulfate for analytical use.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093414#purification-of-technical-grade-nickel-ammonium-sulfate-for-analytical-use\]](https://www.benchchem.com/product/b093414#purification-of-technical-grade-nickel-ammonium-sulfate-for-analytical-use)

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